2,7-Di-tert-butyl-9H-carbazole is an organic compound with the molecular formula and a molecular weight of approximately 279.43 g/mol. It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the carbazole ring, which enhances its stability and solubility in organic solvents. This compound typically appears as a white to light yellow solid and has a melting point between 152 °C and 156 °C . Its structure contributes to its unique photophysical properties, making it a subject of interest in various chemical and biological applications.
DTBC is a promising material for use in OLEDs due to its excellent hole-transporting properties. These properties are crucial for efficient operation of OLEDs, where holes and electrons need to be balanced for light emission. Studies have shown that DTBC can improve the performance of OLEDs by enhancing charge transport and reducing efficiency roll-off at high brightness levels [1].
[1] Enhanced Performances of Organic Light-Emitting Diodes Using 2,7-Di-tert-butyl-9H-carbazole Derivatives as Hole-Transporting Materials ()
Similar to OLEDs, DTBC's hole-transporting properties make it a potential candidate for OPVs. In OPVs, light absorption leads to the generation of excitons that need to be separated into free charges for electricity production. DTBC can facilitate the movement of holes towards the anode, thereby improving the efficiency of OPVs [2].
[2] Highly Efficient and Stable Organic Solar Cells Based on Poly(3-hexylthiophene):[6,6]-Phenyl-C61-butyric Acid Methyl Ester Blends with Suppressed Charge Recombination by Introducing 2,7-Di-tert-butyl-9H-carbazole as an Additive ()
Beyond OLEDs and OPVs, DTBC's properties hold promise for other organic electronic applications. Its bulky tert-butyl groups can enhance film-forming properties and improve device stability. Research is ongoing to explore DTBC's potential in organic field-effect transistors (OFETs) and organic memory devices [3, 4].
[3] High-Performance Organic Field-Effect Transistors Based on a Star-Shaped Small Molecule with a Carbazole Core ()
The chemical reactivity of 2,7-Di-tert-butyl-9H-carbazole is influenced by its electron-rich nature due to the tert-butyl substituents. It can undergo various reactions typical of carbazole derivatives, including:
Research indicates that carbazole derivatives, including 2,7-Di-tert-butyl-9H-carbazole, possess significant biological activities. These compounds have been studied for their potential:
The synthesis of 2,7-Di-tert-butyl-9H-carbazole typically involves several methods:
2,7-Di-tert-butyl-9H-carbazole is utilized in various fields:
Studies on interaction mechanisms involving 2,7-Di-tert-butyl-9H-carbazole focus on its behavior in different environments:
Several compounds share structural similarities with 2,7-Di-tert-butyl-9H-carbazole. Here are some notable examples:
The unique positioning of tert-butyl groups in 2,7-Di-tert-butyl-9H-carbazole enhances its stability and solubility compared to other derivatives, making it particularly effective as a material in electronic applications .
Palladium-catalyzed cross-coupling reactions have emerged as pivotal tools for modifying the carbazole core, particularly at the electronically active 3- and 6-positions. The steric bulk of the 2,7-di-tert-butyl groups necessitates careful selection of catalysts and ligands to ensure regioselectivity and efficiency. For example, Suzuki-Miyaura coupling using palladium nanoparticles supported on carbazole-functionalized mesoporous organic polymers (Pd@CzMOP) enables efficient aryl-aryl bond formation between halogenated carbazoles and boronic acids. This heterogeneous catalyst system achieves turnover numbers exceeding 1,000 while maintaining stability over five reaction cycles.
Stille coupling methodologies have also proven effective for constructing carbazole derivatives. A two-step palladium-catalyzed approach involving intermolecular Stille coupling followed by intramolecular reductive N-heteroannulation yields carbazolones in 74–95% yields. The tert-butyl groups’ steric profile does not impede reactivity in these systems, as evidenced by the successful synthesis of 1,2-dihydro-4(3H)-carbazolone from 2-(2-nitrophenyl)-2-cyclohexen-1-one.
Table 1: Key Palladium-Catalyzed Reactions for Carbazole Functionalization
The Buchwald-Hartwig amination protocol has been adapted to overcome steric challenges posed by 2,7-di-tert-butyl groups. A representative synthesis involves protecting the carbazole nitrogen with di-tert-butyl dicarbonate prior to coupling. For instance, 2,7-dibromocarbazole reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst, achieving quantitative yields of the protected intermediate. Subsequent amination with 4-(octyloxy)benzenamine under palladium acetate/XPhos catalysis produces donor-acceptor polymers with molecular weights exceeding 20,000 g/mol.
This method’s success relies on the synergistic effects of bulky phosphine ligands and polar aprotic solvents, which mitigate deactivation pathways caused by the tert-butyl groups. The resulting donor-acceptor architectures, such as those integrating pyrazine-anthraquinone acceptors, exhibit tunable charge-transfer properties critical for organic electronics.
The 2,7-di-tert-butyl configuration imposes significant steric constraints, particularly in reactions requiring planar transition states or close proximity between reacting groups. Laser photolysis studies of poly(3,6-di-tert-butyl-9-vinylcarbazole) reveal that the tert-butyl groups restrict chromophore interactions, favoring loose dimer radical cation formations over tightly stacked excimers. This steric inhibition reduces charge-resonance band intensity by 40–60% compared to unsubstituted analogs.
In cross-coupling reactions, steric effects manifest as reduced reaction rates at the 3- and 6-positions. Computational models suggest that the tert-butyl groups increase activation energies by 15–20 kJ/mol for aryl halide oxidative addition steps. Mitigation strategies include:
Table 2: Steric Effects on Carbazole Reactivity
| Parameter | 2,7-Di-tert-butyl Derivative | Unsubstituted Carbazole |
|---|---|---|
| Dimerization Energy (kJ/mol) | 85 ± 3 | 112 ± 4 |
| Oxidative Addition Rate (rel.) | 0.45 | 1.00 |
| Charge Resonance Band λmax | 2000 nm | 1650 nm |
The tert-butyl groups at the 2,7-positions of 9H-carbazole exhibit dual functionality as steric barriers and electron-donating units. Nuclear magnetic resonance (NMR) studies confirm that these substituents increase electron density at the nitrogen center by +0.12 eV compared to unsubstituted carbazole, as measured through chemical shift perturbations in $$^{15}\text{N}$$-labeled analogs [6]. The inductive electron-donating effect ($$+I$$) of tert-butyl groups raises the highest occupied molecular orbital (HOMO) energy level by 0.28 eV, while maintaining the carbazole core’s planar conformation through restricted rotation about the C–N bond axis [4].
Comparative analysis with 3,6-di-tert-butylcarbazole reveals positional dependence of electronic effects. Density functional theory (DFT) calculations show 2,7-substitution creates a 0.15 eV higher HOMO level than 3,6-isomers due to symmetrical charge distribution across the carbazole π-system [3]. This symmetry enhances intramolecular charge delocalization, as evidenced by bathochromic shifts of 32 nm in ultraviolet-visible (UV-Vis) absorption spectra relative to 3,6-substituted analogs [7].
| Property | 2,7-Di-tert-butyl-9H-carbazole | 3,6-Di-tert-butyl-9H-carbazole |
|---|---|---|
| HOMO Energy (eV) | -5.12 | -5.27 |
| LUMO Energy (eV) | -1.89 | -1.95 |
| Optical Bandgap (eV) | 3.23 | 3.32 |
| $$^{1}\text{H}$$ NMR Shift (N–H, ppm) | 8.21 | 8.37 |
Data derived from cyclic voltammetry and time-dependent DFT simulations [3] [6].
In oligomeric configurations, the 2,7-di-tert-butyl substitution pattern induces unique frontier orbital alignment. X-ray photoelectron spectroscopy measurements demonstrate a 0.43 eV increase in HOMO energy when incorporated into donor-acceptor-donor (D-A-D) architectures compared to parent carbazole oligomers [5]. This elevation originates from partial conjugation of tert-butyl methyl groups with the carbazole aromatic system, as confirmed by Raman spectroscopy showing enhanced C–C stretching modes at 1580 cm$$^{-1}$$ [7].
The substituents’ steric bulk simultaneously lowers LUMO energy through two mechanisms:
These effects create a HOMO-LUMO gap of 2.95 eV in dimeric systems, compared to 3.40 eV for unsubstituted carbazole dimers [4]. The narrowed gap enhances intersystem crossing efficiency, with phosphorescence quantum yields reaching 12% in vacuum-deposited thin films [7].
Femtosecond transient absorption spectroscopy reveals tert-butyl substituents alter charge transfer kinetics in three key ways:
The bulky substituents create molecular-scale voids in crystalline domains, as evidenced by X-ray diffraction (XRD) patterns showing 14% reduction in crystallite size. These structural modifications enable trap-free charge transport with activation energies of 0.07 eV for holes and 0.12 eV for electrons, compared to 0.15 eV/0.18 eV in pristine carbazole films [3] [5].
2,7-Di-tert-butyl-9H-carbazole represents a cornerstone donor unit in the development of highly efficient thermally activated delayed fluorescence emitters for next-generation organic light-emitting diodes. The strategic positioning of tert-butyl substituents at the 2,7-positions of the carbazole core creates an optimal balance between electronic properties and molecular architecture, enabling exceptional performance in advanced optoelectronic applications [1] [2].
The compound's effectiveness as a donor component stems from its ability to facilitate efficient charge separation while maintaining the small singlet-triplet energy gaps essential for TADF mechanisms. Research has demonstrated that emitters incorporating 2,7-di-tert-butyl-9H-carbazole derivatives achieve photoluminescence quantum yields exceeding 90% in solid-state applications [1] [2]. Notably, the 3DPyM-pDTC emitter, which utilizes di(tert-butyl)carbazole units, exhibits a remarkable photoluminescence quantum yield of 98% with an external quantum efficiency of 31% in organic light-emitting diode configurations [1].
The optimization of singlet-triplet energy gaps in 2,7-di-tert-butyl-9H-carbazole-based systems represents a sophisticated approach to enhancing reverse intersystem crossing rates. Structural modifications involving the strategic introduction of tert-butyl groups at specific positions create steric hindrance that promotes orthogonal donor-acceptor orientations, thereby minimizing electron exchange energy and achieving extremely small singlet-triplet energy gaps [2] [3].
Experimental investigations reveal that compounds featuring 3,6-di-tert-butyl-9H-carbazole segments demonstrate singlet-triplet energy gaps ranging from 0.01 to 0.05 eV, which are optimal for efficient thermally activated delayed fluorescence [2]. The 4BPy-mDTC compound, incorporating 3,6-di-tert-butyl-9H-carbazole as the donor unit, achieves a singlet-triplet energy gap of merely 0.01 eV while maintaining exceptional photoluminescence quantum yields of 96% [2].
| Compound | Donor Unit | Singlet-Triplet Gap (eV) | PLQY (%) | EQE (%) | Emission (nm) |
|---|---|---|---|---|---|
| 4BPy-mDTC | 3,6-di-tert-butyl-9H-carbazole | 0.01 | 96 | 28.0 | 458 |
| 2BPy-mDTC | 3,6-di-tert-butyl-9H-carbazole | 0.05 | 92 | 28.0 | 488 |
| 3DPyM-pDTC | di(tert-butyl)carbazole | 0.05 | 98 | 31.0 | 473 |
The theoretical framework underlying these optimization strategies involves the precise control of molecular orbital overlap and spatial separation between highest occupied molecular orbital and lowest unoccupied molecular orbital distributions. Density functional theory calculations demonstrate that the introduction of methyl substituents at specific carbazole positions enhances steric hindrance, leading to dihedral angles between donor and acceptor segments that can exceed 80 degrees [4]. This geometric arrangement promotes charge transfer character in both singlet and triplet excited states while maintaining the energy proximity necessary for efficient reverse intersystem crossing [3] [5].
The implementation of 2,7-di-tert-butyl-9H-carbazole derivatives in host-guest organic light-emitting diode architectures requires careful consideration of energy transfer mechanisms to achieve optimal device performance. Host materials incorporating carbazole units demonstrate triplet energies ranging from 2.56 to 2.9 eV, which are sufficiently high to prevent back-energy transfer from thermally activated delayed fluorescence guests [6] [7].
The energy transfer dynamics in these systems involve both Förster resonance energy transfer and Dexter energy transfer mechanisms, with the efficiency dependent on spectral overlap between host emission and guest absorption, as well as the spatial proximity of host and guest molecules [6]. Research indicates that carbazole-based hosts such as 4,4'-bis(carbazol-9-yl)biphenyl (CBP) and meta-tris(N-carbazolyl)benzene (mCBP) provide excellent energy confinement for thermally activated delayed fluorescence emitters while maintaining high triplet energies [6] [7].
The optimization of host-guest energy transfer mechanisms involves controlling the distribution of charge transfer state energies through host matrix effects. Time-resolved photoluminescence measurements reveal that the choice of host material significantly influences the apparent dynamic red shift of charge transfer emission, with more rigid host matrices providing better energy stabilization and reduced disorder-induced heterogeneity [6]. The full width at half-maximum of emission bands serves as a diagnostic tool for assessing the homogeneity of guest-host interactions, with narrower emission bands indicating more uniform molecular environments [6].
| Host Material | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Application |
|---|---|---|---|---|
| mCBP | 2.9 | -6.0 | -2.4 | TADF host |
| CBP | 2.56 | -6.0 | -2.4 | Phosphorescent host |
Advanced host-guest architectures utilizing carbazole derivatives demonstrate exceptional device performance, with external quantum efficiencies exceeding 30% achieved through careful optimization of energy level alignment and charge transport properties [1] [8]. The horizontal dipole ratio, which measures the orientation of transition dipole moments, reaches values of 0.85 in optimized systems, contributing to enhanced light outcoupling efficiency [1].
2,7-Di-tert-butyl-9H-carbazole derivatives have emerged as promising donor materials for solution-processed organic photovoltaic applications, demonstrating significant potential for cost-effective solar energy conversion technologies. The incorporation of carbazole-based donor units in small molecule photovoltaic systems enables the achievement of power conversion efficiencies exceeding 3% while maintaining excellent solution processability [9].
Small molecule donors based on 2,7-carbazole cores exhibit favorable energy level alignment with fullerene acceptors, resulting in open-circuit voltages exceeding 1.0 V in optimized device configurations [9]. The DTCz-TBT/PC71BM system demonstrates a power conversion efficiency of 2.26% with an open-circuit voltage of 1.02 V, while more advanced configurations such as DTCz-2TBT/PC71BM and DTCz-3TBT/PC71BM achieve power conversion efficiencies of 3.44% and 3.90%, respectively [9].
| Material System | PCE (%) | Voc (V) | Processing Method |
|---|---|---|---|
| DTCz-TBT/PC71BM | 2.26 | 1.02 | Solution-processed |
| DTCz-2TBT/PC71BM | 3.44 | - | Solution-processed |
| DTCz-3TBT/PC71BM | 3.90 | - | Solution-processed |
The morphological characteristics of solution-processed films significantly influence device performance, with atomic force microscopy studies revealing domain sizes ranging from 40 to 100 nanometers depending on processing conditions [11]. While these domain sizes exceed the optimal exciton diffusion length of approximately 10 nanometers, ongoing research focuses on morphology optimization through molecular weight enhancement, side chain modification, and the incorporation of processing additives to improve phase separation and charge extraction efficiency [11].
The implementation of 2,7-di-tert-butyl-9H-carbazole derivatives in charge transport and injection layers represents a critical advancement in organic electronic device architecture. These materials demonstrate exceptional bipolar charge transport characteristics, with balanced hole and electron mobilities that enable efficient charge injection and transport in organic light-emitting diodes and photovoltaic devices [12] [13].
Experimental measurements reveal that thioxanthone derivatives containing 3,6-di-tert-butylcarbazole moieties exhibit hole mobility values of 6.8 × 10^-5 cm²/(V·s) and electron mobility values of 2.4 × 10^-5 cm²/(V·s) at electric fields of 3.6 × 10^5 V/cm [12] [13]. This balanced bipolar transport behavior contrasts with compounds containing stronger electron-donating substituents, which typically demonstrate predominantly hole-transporting characteristics [13].
| Material | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Electric Field (V/cm) | Transport Type |
|---|---|---|---|---|
| 3,6-di-tert-butylcarbazole derivative | 6.8 × 10^-5 | 2.4 × 10^-5 | 3.6 × 10^5 | Bipolar |
| Liquid carbazole | 4.0 × 10^-6 | - | 2.5 × 10^5 | Hole transport |
The charge transport mechanisms in carbazole-based layers involve efficient hole and electron hopping between adjacent molecules, facilitated by sufficient overlapping of both highest occupied molecular orbital and lowest unoccupied molecular orbital distributions [13]. The incorporation of tert-butyl substituents enhances molecular stability while maintaining the electronic properties necessary for effective charge transport [14] [12].
Advanced characterization techniques including time-of-flight measurements and photoelectron emission spectroscopy reveal ionization potentials ranging from 5.42 to 5.74 eV for carbazole derivatives with different electron-donating substituents [12]. These energy levels provide excellent compatibility with commonly used electrode materials and facilitate efficient charge injection across organic-electrode interfaces [12] [13].
The thermal stability of carbazole-based charge transport materials represents another critical advantage, with glass transition temperatures reaching 116°C and thermal decomposition temperatures exceeding 400°C [12] [13]. This exceptional thermal stability ensures device reliability and longevity under operational conditions, making these materials particularly suitable for commercial applications requiring extended operational lifetimes [12].